(4-Aminobenzoyl)-D-glutamic acid

Description

BenchChem offers high-quality (4-Aminobenzoyl)-D-glutamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aminobenzoyl)-D-glutamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

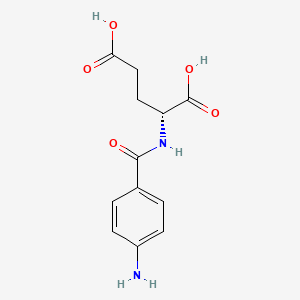

IUPAC Name |

(2R)-2-[(4-aminobenzoyl)amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADGMZDHLQLZRI-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (4-Aminobenzoyl)-D-glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminobenzoyl)-D-glutamic acid, a derivative of glutamic acid, is a compound of interest in microbiological and pharmaceutical research. This document provides a comprehensive overview of its fundamental chemical and physical properties. It includes tabulated quantitative data, detailed experimental protocols for property determination, and a visualization of its mechanism of action within the bacterial folate biosynthesis pathway. This guide is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Core Chemical and Physical Properties

(4-Aminobenzoyl)-D-glutamic acid is the D-stereoisomer of N-(4-aminobenzoyl)-glutamic acid. While sharing the same molecular formula and weight with its L-isomer, its three-dimensional structure results in distinct physical and biological properties.

General Properties

| Property | Value | Source |

| CAS Number | 5959-18-2 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₅ | [2] |

| Molecular Weight | 266.25 g/mol | [1][3] |

| IUPAC Name | (2R)-2-[(4-aminobenzoyl)amino]pentanedioic acid | [1] |

| Appearance | Solid | [4][5] |

Physicochemical Data

Below is a summary of the available physicochemical data for (4-Aminobenzoyl)-D-glutamic acid and its related isomers. It is important to note that some values are predicted, and experimental data for the D-isomer is limited.

| Property | (4-Aminobenzoyl)-D-glutamic acid | (4-Aminobenzoyl)-L-glutamic acid | (4-Aminobenzoyl)-DL-glutamic acid | Source |

| Melting Point | Not available | ~170 °C (dec.) | Not available | |

| Boiling Point | 607.1 ± 55.0 °C (Predicted) | Not available | 607.1ºC at 760 mmHg | [2][6] |

| Density | 1.418 ± 0.06 g/cm³ (Predicted) | Not available | 1.418 g/cm³ | [2][6] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol, Water | Soluble in DMSO (100 mg/mL), Methanol, Water; PBS (pH 7.2): ~1 mg/mL | Not available | [2][4][5][7][8] |

| pKa | Not available | Not available | Not available | |

| Specific Rotation [α]D | Not available | -15° (c=2, 0.1 M HCl) | Not available |

Biological Activity: Inhibition of Folate Biosynthesis

(4-Aminobenzoyl)-D-glutamic acid exhibits competitive inhibitory activity against the bacterial enzyme dihydropteroate synthase (DHPS).[9][10] This enzyme is crucial for the de novo synthesis of folate in many microorganisms.[11][12] Folate is an essential precursor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cellular growth.[13][14] By inhibiting DHPS, (4-Aminobenzoyl)-D-glutamic acid disrupts the folate pathway, leading to a bacteriostatic effect.[9] Mammals do not synthesize folate de novo and instead obtain it from their diet, making the folate biosynthesis pathway an attractive target for antimicrobial agents.[9][10]

Mechanism of Action

Dihydropteroate synthase catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[12][15] (4-Aminobenzoyl)-D-glutamic acid acts as a competitive inhibitor, likely by binding to the PABA-binding site of the DHPS enzyme.[9]

Caption: Inhibition of the bacterial folate biosynthesis pathway by (4-Aminobenzoyl)-D-glutamic acid.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of (4-Aminobenzoyl)-D-glutamic acid.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry (4-Aminobenzoyl)-D-glutamic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle melts is recorded as the completion of melting.

-

The melting range is reported as the range between these two temperatures.

-

Caption: Workflow for the determination of melting point.

Determination of Solubility

Solubility is a critical parameter in drug development, influencing absorption and bioavailability.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of relevant solvents should be tested, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4), and organic solvents such as ethanol and DMSO.

-

Procedure:

-

An excess amount of (4-Aminobenzoyl)-D-glutamic acid is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Quantification: A calibration curve is generated using standard solutions of known concentrations of (4-Aminobenzoyl)-D-glutamic acid to quantify the amount dissolved in the experimental samples.

Determination of pKa

The pKa value(s) of a compound describe its ionization state at different pH values, which is crucial for understanding its behavior in biological systems.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of (4-Aminobenzoyl)-D-glutamic acid of known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent if necessary. The ionic strength of the solution is kept constant by adding a neutral salt like KCl.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.

-

Procedure:

-

The initial pH of the sample solution is recorded.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

After each addition, the solution is stirred, and the pH is recorded once it stabilizes.

-

The titration is continued until the pH has passed through the expected equivalence points.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point(s) are determined from the inflection point(s) of the curve.

-

The pKa value(s) are determined from the pH at the half-equivalence point(s). (4-Aminobenzoyl)-D-glutamic acid has two carboxylic acid groups and one amino group, and thus is expected to have three pKa values.

-

Conclusion

This technical guide provides a consolidated overview of the fundamental properties of (4-Aminobenzoyl)-D-glutamic acid. The presented data and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further experimental investigation is warranted to definitively determine the physicochemical properties of the D-isomer and to fully elucidate its potential as a therapeutic agent.

References

- 1. N-(4-Aminobenzoyl)-D-glutamic Acid | 5959-18-2 [sigmaaldrich.com]

- 2. N-(4-aminobenzoyl)- D-Glutamic acid CAS#: 5959-18-2 [m.chemicalbook.com]

- 3. N-(4-Aminobenzoyl-d4)-L-glutamic Acid | C12H14N2O5 | CID 71313152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. usbio.net [usbio.net]

- 6. N-(4-Aminobenzoyl)-DL-glutamic acid | CAS#:4230-33-5 | Chemsrc [chemsrc.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of (4-Aminobenzoyl)-D-glutamic Acid

For Immediate Release

A Deep Dive into the Antimicrobial Strategy of (4-Aminobenzoyl)-D-glutamic Acid Reveals a Targeted Attack on Bacterial Folate Synthesis

[City, State] – [Date] – A comprehensive analysis of (4-Aminobenzoyl)-D-glutamic acid reveals its potent antimicrobial activity stems from its role as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway. This targeted inhibition effectively chokes off the supply of essential folate cofactors, ultimately halting bacterial growth. This technical guide provides an in-depth exploration of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase

(4-Aminobenzoyl)-D-glutamic acid exerts its bacteriostatic effect by directly competing with the natural substrate, p-aminobenzoic acid (PABA), for the active site of dihydropteroate synthase (DHPS).[1][2] This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a crucial precursor in the de novo synthesis of folate. By mimicking the structure of PABA, (4-Aminobenzoyl)-D-glutamic acid binds to the enzyme's active site, thereby blocking the formation of dihydropteroate and disrupting the entire folate synthesis cascade. Folate and its derivatives are essential for the synthesis of nucleotides and certain amino acids, making the inhibition of this pathway detrimental to bacterial proliferation.

The inhibitory effect is specific to the D-isomer of (4-Aminobenzoyl)-glutamic acid. The corresponding L-isomer, N-(4-Aminobenzoyl)-L-glutamic acid, is a known catabolite of folate and does not exhibit the same potent inhibitory activity on DHPS.

Quantitative Analysis of Inhibitory Potency

The inhibitory efficacy of (4-Aminobenzoyl)-D-glutamic acid against the dihydropteroate synthesizing system from Escherichia coli has been quantified relative to the natural substrate, PABA. The following table summarizes the key quantitative data derived from the foundational study by Thijssen (1977).

| Compound | Relative Potency (PABA = 1) | Molar Ratio for 50% Inhibition |

| p-Aminobenzoic acid (PABA) | 1 | 1 |

| (4-Aminobenzoyl)-D-glutamic acid | 0.2 | 5 |

| (4-Aminobenzoyl)-L-glutamic acid | 0.04 | 25 |

Data extracted from Thijssen HH, J Med Chem 1977 Feb;20(2):233-6.

Signaling Pathway: Bacterial Folate Biosynthesis

The following diagram illustrates the bacterial folate biosynthesis pathway, highlighting the point of inhibition by (4-Aminobenzoyl)-D-glutamic acid.

Experimental Protocols

The determination of the inhibitory activity of (4-Aminobenzoyl)-D-glutamic acid was conducted using a cell-free H2-pteroate synthesizing system from Escherichia coli. The following is a detailed description of the methodology adapted from the original research.

1. Preparation of the Cell-Free Enzyme System:

-

Bacterial Strain: Escherichia coli (ATCC 25922) is cultured in a suitable broth medium.

-

Cell Lysis: Harvested bacterial cells are washed and subsequently lysed using methods such as sonication or French press to release the intracellular enzymes.

-

Centrifugation: The cell lysate is centrifuged at high speed to remove cell debris, yielding a cell-free supernatant containing the dihydropteroate synthase.

-

Dialysis: The supernatant is dialyzed against a suitable buffer to remove small molecules that might interfere with the assay.

2. Dihydropteroate Synthase Inhibition Assay:

-

Reaction Mixture: The standard assay mixture contains the following components in a buffered solution (e.g., Tris-HCl with MgCl2):

-

Cell-free enzyme preparation

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

p-Aminobenzoic acid (PABA) (at a concentration near its Km value)

-

(4-Aminobenzoyl)-D-glutamic acid (or other test inhibitors) at varying concentrations.

-

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: The enzymatic reaction is stopped, typically by heat inactivation or the addition of acid.

-

Quantification of Dihydropteroate: The amount of dihydropteroate formed is determined. A common method involves coupling the reaction to a second enzyme, dihydrofolate reductase (DHFR), in the presence of NADPH. The oxidation of NADPH to NADP+ is monitored spectrophotometrically by the decrease in absorbance at 340 nm. The rate of NADPH oxidation is directly proportional to the rate of dihydropteroate formation.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction containing no inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting percent inhibition against the logarithm of the inhibitor concentration. The relative potency is calculated by comparing the molar concentration of the inhibitor to that of PABA required to produce 50% inhibition.

Experimental Workflow Diagram:

Conclusion

(4-Aminobenzoyl)-D-glutamic acid represents a clear example of a targeted antimicrobial agent. Its mechanism of action, centered on the competitive inhibition of dihydropteroate synthase, offers a precise and effective strategy for disrupting a vital metabolic pathway in bacteria. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of novel antimicrobial agents targeting the folate biosynthesis pathway. Understanding these core principles is paramount for the scientific community in the ongoing battle against bacterial infections and the development of next-generation therapeutics.

References

The Dichotomous Role of (4-Aminobenzoyl)-glutamic Acid in Bacterial Folate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of (4-Aminobenzoyl)-glutamic acid in bacteria, focusing on its dual role as both a competitive inhibitor and a salvageable nutrient within the essential folate biosynthesis pathway. This document outlines the molecular mechanisms, presents key quantitative data, provides detailed experimental protocols, and visualizes the relevant biochemical pathways and workflows.

Executive Summary

(4-Aminobenzoyl)-glutamic acid exists as two stereoisomers, L and D, which possess distinct and opposing functions in bacterial physiology.

-

(4-Aminobenzoyl)-D-glutamic acid acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the de novo folate synthesis pathway. This inhibitory action blocks the production of dihydrofolate, leading to the cessation of bacterial growth, making it a compound of interest in the development of antimicrobial agents.

-

(4-Aminobenzoyl)-L-glutamic acid , conversely, is a natural breakdown product of folate. In certain bacteria, such as Escherichia coli, it can be salvaged from the environment. Through a dedicated transport and hydrolysis system encoded by the abg operon, it is converted into p-aminobenzoic acid (PABA) and L-glutamate, which are then utilized as precursors for de novo folate synthesis, thereby supporting bacterial growth.

This guide elucidates these two functions, providing the scientific foundation for researchers exploring novel antimicrobial targets and bacterial metabolic pathways.

Inhibitory Function of (4-Aminobenzoyl)-D-glutamic Acid

The primary and most significant function of the D-isomer in bacteria is the inhibition of folate synthesis, a pathway essential for the production of nucleotides and certain amino acids.

Mechanism of Action

(4-Aminobenzoyl)-D-glutamic acid functions as a PABA antagonist. Dihydropteroate synthase (DHPS) catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. Due to its structural similarity to PABA, (4-Aminobenzoyl)-D-glutamic acid acts as a competitive inhibitor, binding to the PABA-binding site on the DHPS enzyme.[1] This binding event prevents the natural substrate from accessing the active site, thereby halting the folate synthesis cascade and leading to a bacteriostatic effect. The presence of a p-aminobenzoyl moiety is a critical prerequisite for this competitive interaction with DHPS.[1]

dot

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by (4-Aminobenzoyl)-D-glutamic acid.

Quantitative Data: Inhibition of DHPS

Research conducted by Thijssen (1977) first established the PABA-antagonistic properties of various p-aminobenzoyl derivatives, including the D- and L-isomers of (4-Aminobenzoyl)-glutamic acid, in a cell-free E. coli system.[1] While this foundational study identified (4-Aminobenzoyl)-D-glutamic acid as a competitive inhibitor, specific quantitative values such as the inhibition constant (Ki) were not available in the searched resources. The study did note that the L-isomer demonstrated a relatively high affinity for the enzyme compared to other derivatives.[1]

| Compound | Target Enzyme | Bacterial Source | Inhibition Type | Ki / IC50 | Reference |

| (4-Aminobenzoyl)-D-glutamic acid | Dihydropteroate Synthase (DHPS) | Escherichia coli | Competitive | Data not available | [1] |

Salvage Pathway for (4-Aminobenzoyl)-L-glutamic Acid

In contrast to the inhibitory D-isomer, the L-isomer can serve as a nutrient source for folate synthesis in bacteria possessing the appropriate genetic machinery. This salvage pathway is particularly relevant for bacterial PABA auxotrophs.

The abg Operon Mediated Pathway

In E. coli, the utilization of exogenous (4-Aminobenzoyl)-L-glutamic acid (PABA-L-Glu) is mediated by the abg locus. This system involves three key proteins:

-

AbgT: A transmembrane permease responsible for the transport of PABA-L-Glu into the bacterial cytoplasm.

-

AbgA and AbgB: These two proteins form the subunits of a heterodimeric enzyme known as p-aminobenzoyl-glutamate hydrolase (PGH).

-

AbgR: A putative transcriptional regulator that acts as a repressor for the abgABT genes.

The process begins with the uptake of PABA-L-Glu from the environment by the AbgT transporter. Once inside the cell, PGH catalyzes the hydrolysis of PABA-L-Glu, cleaving the amide bond to release PABA and L-glutamate. The liberated PABA directly enters the de novo folate synthesis pathway as a substrate for DHPS.

dot

Caption: Salvage pathway for (4-Aminobenzoyl)-L-glutamic acid in E. coli.

Quantitative Data: Salvage Pathway Enzymes

Kinetic parameters for the key components of the PABA-L-Glu salvage pathway in E. coli have been determined, providing insight into the efficiency of this metabolic route.

| Protein | Substrate | Parameter | Value | Reference |

| AbgT Transporter | (4-Aminobenzoyl)-L-glutamic acid | KT (Transport Constant) | 123 µM | [1] |

| PGH (AbgA/AbgB) | (4-Aminobenzoyl)-L-glutamic acid | Km | ~60 µM | [1] |

| PGH (AbgA/AbgB) | (4-Aminobenzoyl)-L-glutamic acid | Specific Activity | 63,300 ± 600 nmol min-1 mg-1 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of (4-Aminobenzoyl)-glutamic acid's function in bacteria.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This continuous spectrophotometric assay is used to determine the inhibitory activity of compounds like (4-Aminobenzoyl)-D-glutamic acid against DHPS. The assay couples the production of dihydropteroate to the oxidation of NADPH by an excess of dihydrofolate reductase (DHFR), which is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified DHPS enzyme

-

Purified DHFR enzyme (in excess)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

p-aminobenzoic acid (PABA)

-

NADPH

-

Test Inhibitor: (4-Aminobenzoyl)-D-glutamic acid

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm at 37°C

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of (4-Aminobenzoyl)-D-glutamic acid (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Create serial dilutions to generate a range of concentrations for IC50 determination.

-

Reagent Preparation:

-

Enzyme Mix: In assay buffer, prepare a solution containing DHPS (e.g., 20-100 nM final concentration) and an excess of DHFR (e.g., 1-2 Units/mL final concentration).

-

Substrate Mix: In assay buffer, prepare a solution containing PABA (at a concentration near its Km, e.g., 10-50 µM final) and DHPPP (at a concentration near its Km, e.g., 10-50 µM final).

-

Cofactor Solution: Prepare a solution of NADPH in assay buffer (e.g., 150-200 µM final concentration).

-

-

Assay Execution (200 µL final volume per well): a. Add 2 µL of the test inhibitor dilutions to the appropriate wells. For control wells (0% inhibition), add 2 µL of solvent. b. Add 178 µL of the Enzyme Mix to all wells. c. Pre-incubate the plate at 37°C for 5 minutes. d. Initiate the reaction by adding 20 µL of a pre-warmed mix of the Substrate Mix and Cofactor Solution. e. Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

-

Data Analysis: a. Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time curve. b. Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] x 100 against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve. d. To determine the Ki and inhibition type, repeat the assay with varying concentrations of PABA at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

dot

References

(4-Aminobenzoyl)-D-glutamic acid as a Competitive Inhibitor of Dihydropteroate Synthase: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth overview of (4-Aminobenzoyl)-D-glutamic acid as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. The inhibition of this pathway is a clinically validated strategy for antimicrobial therapy. This document outlines the mechanism of DHPS, the role of (4-Aminobenzoyl)-D-glutamic acid as a p-aminobenzoic acid (PABA) analogue, detailed experimental protocols for characterizing such inhibitors, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction to Dihydropteroate Synthase and Folate Biosynthesis

Folate (Vitamin B9) is an essential precursor for the synthesis of nucleic acids and certain amino acids, making it vital for cell growth and replication.[1] While mammals obtain folate from their diet, many microorganisms, including pathogenic bacteria, synthesize it de novo.[2] This metabolic distinction makes the folate biosynthesis pathway an attractive target for the development of selective antimicrobial agents.[3]

Dihydropteroate synthase (DHPS) is a crucial enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[4] This reaction is a key step in the production of dihydrofolate, which is subsequently reduced to the active tetrahydrofolate.[5]

The sulfonamide class of antibiotics function as competitive inhibitors of DHPS, acting as structural analogues of the PABA substrate.[6] However, the emergence of resistance to these drugs has necessitated the development of novel DHPS inhibitors.[7]

(4-Aminobenzoyl)-D-glutamic acid: A Competitive Inhibitor of DHPS

(4-Aminobenzoyl)-D-glutamic acid is a derivative of PABA that has been identified as a competitive inhibitor of the H2-pteroate synthesizing system in Escherichia coli.[8][9] Its structural similarity to PABA allows it to bind to the active site of DHPS, thereby competing with the natural substrate and inhibiting the synthesis of 7,8-dihydropteroate.[8] The presence of the benzoyl moiety is a crucial feature for its interaction with the PABA binding site on the enzyme.[8]

Mechanism of Competitive Inhibition

Competitive inhibitors reversibly bind to the active site of an enzyme, preventing the substrate from binding.[3] In the case of DHPS, (4-Aminobenzoyl)-D-glutamic acid occupies the same binding pocket as PABA. This mode of inhibition can be overcome by increasing the concentration of the substrate (PABA). Kinetically, competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum reaction velocity (Vmax) remains unchanged.[3]

Quantitative Data

For the purpose of illustrating how such data is typically presented, the following table provides a template for summarizing key kinetic parameters for a hypothetical DHPS inhibitor.

| Inhibitor | Target Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) | Reference |

| (4-Aminobenzoyl)-D-glutamic acid | E. coli DHPS | Competitive | Data not available | Data not available | Thijssen, 1977[8] |

| Sulfamethoxazole | S. pneumoniae DHPS | Competitive | Varies | Varies | [10] |

| Dapsone | P. carinii DHPS | Competitive | Varies | Varies | [10] |

Note: The Ki and IC50 values for inhibitors can vary depending on the specific assay conditions and the source of the enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory activity of compounds like (4-Aminobenzoyl)-D-glutamic acid against DHPS.

DHPS Enzyme Activity Assay (Coupled Spectrophotometric Assay)

This protocol describes a continuous, coupled spectrophotometric assay to measure DHPS activity. The production of dihydropteroate by DHPS is coupled to its reduction by dihydrofolate reductase (DHFR), which oxidizes NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

Materials and Reagents:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme (coupling enzyme)

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

NADPH

-

(4-Aminobenzoyl)-D-glutamic acid (or other inhibitor)

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5

-

DMSO (for dissolving inhibitor)

-

96-well UV-transparent microplate

-

Microplate reader with temperature control

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor in DMSO.

-

Prepare working solutions of PABA, DHPPP, and NADPH in Assay Buffer.

-

Prepare a solution of DHPS and an excess of DHFR in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a defined volume of the inhibitor solution at various concentrations to the test wells. Add an equivalent volume of DMSO to the control wells.

-

Add the DHPS/DHFR enzyme mixture to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a mixture of PABA and DHPPP to all wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each inhibitor concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Determination of Inhibition Type (Competitive Inhibition)

To confirm competitive inhibition, enzyme kinetics are studied at varying concentrations of the substrate (PABA) and a fixed concentration of the inhibitor.

Procedure:

-

Perform the DHPS activity assay as described in section 5.1.

-

Set up multiple series of reactions. In each series, use a fixed concentration of the inhibitor (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki).

-

Within each series, vary the concentration of PABA (e.g., from 0.2 x Km to 5 x Km).

-

Keep the concentration of DHPPP constant and saturating.

-

Data Analysis:

-

Calculate the initial velocities for all reactions.

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[PABA]) for each inhibitor concentration.

-

For competitive inhibition, the lines will intersect on the y-axis, indicating that Vmax is unchanged, while the x-intercept (-1/Km) will increase with increasing inhibitor concentration.

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams were generated using Graphviz (DOT language) to illustrate the folate biosynthesis pathway, the mechanism of DHPS, and the competitive inhibition by (4-Aminobenzoyl)-D-glutamic acid.

Caption: Bacterial Folate Biosynthesis Pathway.

Caption: DHPS Mechanism and Competitive Inhibition.

Experimental Workflows

The following diagrams illustrate the workflows for the DHPS inhibition assay and the determination of the mode of inhibition.

Caption: Workflow for DHPS Inhibition Assay.

Caption: Workflow for Determining Competitive Inhibition.

Conclusion

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 6. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

(4-Aminobenzoyl)-D-glutamic Acid: A Technical Overview of its Discovery and Initial Characterization as a Folate Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminobenzoyl)-D-glutamic acid has been identified as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This technical guide provides a comprehensive overview of the discovery and initial studies of this compound, with a focus on its mechanism of action, synthesis, and the experimental methods used for its characterization. Due to the inaccessibility of the full text of the original 1977 study by Thijssen, specific quantitative inhibitory data is unavailable. However, this guide furnishes a detailed, generalized experimental protocol for assessing DHPS inhibition and outlines the synthesis of the related L-isomer, alongside a proposed synthetic route for the D-isomer based on established chemical principles.

Introduction

The folate biosynthesis pathway is a critical metabolic route in many microorganisms for the production of tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids and certain amino acids. The absence of this pathway in humans makes its constituent enzymes attractive targets for the development of antimicrobial agents. One such enzyme is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate. The discovery of molecules that can inhibit DHPS has been a cornerstone of antibacterial drug development.

Initial studies in the 1970s identified (4-Aminobenzoyl)-D-glutamic acid as a competitive inhibitor of the H2-pteroate synthesis system in Escherichia coli.[1][2] This finding established the compound as a molecule of interest for further investigation as a potential antibacterial agent. This guide will delve into the foundational knowledge surrounding this compound.

Mechanism of Action: Inhibition of Dihydropteroate Synthase

(4-Aminobenzoyl)-D-glutamic acid exerts its biological effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS).[1][2] In this mechanism, the inhibitor molecule competes with the natural substrate, para-aminobenzoic acid (pABA), for binding to the active site of the DHPS enzyme. The structural similarity between (4-Aminobenzoyl)-D-glutamic acid and pABA allows it to occupy the active site, thereby preventing the synthesis of 7,8-dihydropteroate and disrupting the downstream production of folate.

Signaling Pathway: Bacterial Folate Biosynthesis

The following diagram illustrates the bacterial folate biosynthesis pathway and the point of inhibition by (4-Aminobenzoyl)-D-glutamic acid.

Quantitative Data

A comprehensive search for the original 1977 publication by H.H. Thijssen, which first described the inhibitory activity of (4-Aminobenzoyl)-D-glutamic acid, did not yield the full-text article. Consequently, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), could not be obtained. The available literature consistently refers to this compound as a competitive inhibitor of the H2-pteroate synthesis system in E. coli.

Experimental Protocols

While the exact protocol from the initial discovery could not be retrieved, a generalized experimental protocol for determining the inhibitory effect of compounds on dihydropteroate synthase (DHPS) is provided below. This protocol is based on established methods for assaying DHPS activity.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Generalized Protocol)

This continuous spectrophotometric assay monitors the DHPS-catalyzed reaction by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, serves as a measure of DHPS activity.

Materials:

-

Purified DHPS enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

para-aminobenzoic acid (pABA)

-

Dihydrofolate reductase (DHFR)

-

NADPH

-

Test inhibitor ((4-Aminobenzoyl)-D-glutamic acid) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl2

-

Spectrophotometer capable of reading absorbance at 340 nm

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of the inhibitor stock to create a range of concentrations for IC50 determination.

-

Prepare a reagent mixture in the assay buffer containing DHPP, pABA, NADPH, and an excess of DHFR. The final concentrations should be optimized based on the specific activity of the enzymes.

-

-

Assay Execution:

-

To the wells of a 96-well microplate, add a small volume (e.g., 2 µL) of the inhibitor dilutions. For control wells (no inhibition), add the same volume of the solvent.

-

Initiate the reaction by adding the reagent mixture to each well.

-

Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

-

Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the reaction rates against the logarithm of the inhibitor concentrations.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Experimental Workflow Diagram

References

(4-Aminobenzoyl)-D-glutamic Acid: A Technical Overview of its Role as a Tetrahydrofolate Metabolite and Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrofolate (THF) is a vital coenzyme in one-carbon transfer reactions, essential for the biosynthesis of nucleotides and certain amino acids. The metabolic breakdown, or catabolism, of folates can result in the formation of p-aminobenzoyl-glutamate (PABA-Glu). The naturally occurring L-isomeric form of this compound can, in certain organisms, be recycled back into the folate synthesis pathway. Conversely, the D-isomer, (4-Aminobenzoyl)-D-glutamic acid, functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the de novo folate biosynthesis pathway. This technical guide provides a detailed examination of (4-Aminobenzoyl)-D-glutamic acid's relationship with tetrahydrofolate metabolism, presenting quantitative data, experimental methodologies, and pathway visualizations to support further research and drug development efforts.

The Intersection of Tetrahydrofolate Metabolism and (4-Aminobenzoyl)-glutamic Acid

The de novo synthesis of tetrahydrofolate is a fundamental multi-enzyme pathway where p-aminobenzoic acid (PABA) serves as a key precursor. Folate molecules are susceptible to oxidative cleavage, which severs the C9-N10 bond, yielding a pterin fragment and p-aminobenzoyl-polyglutamate. Subsequent enzymatic removal of the polyglutamate tail produces p-aminobenzoyl-L-glutamate (PABA-L-Glu)[1]. While PABA-L-Glu is a recognized catabolite, the physiological occurrence and role of its D-isomer are primarily understood through its inhibitory action on folate synthesis[1][2][3][4].

Quantitative Analysis of Folate Catabolites and Related Enzyme Kinetics

The following tables provide a summary of available quantitative data concerning folate catabolites and the kinetic parameters of enzymes involved in their metabolism.

Table 1: Concentrations of Folate Catabolites in Human Biological Fluids

| Analyte | Matrix | Subject Group | Mean Concentration ± SD |

| p-Aminobenzoylglutamate (pABG) | Serum | Healthy Volunteers (n=5) | 11.9 ± 7.6 nmol/L |

| Serum | Pregnant Women (n=18) | 11.4 ± 8.7 nmol/L | |

| Urine | Healthy Volunteers (n=5) | 2.9 ± 2.3 µmol/L | |

| Urine | Patients (catecholamine testing, n=19) | 581.8 ± 368.4 nmol/L |

Data sourced from Sokoro et al., 2006.

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | Km (µM) |

| Dihydropteroate Synthase | Arabidopsis thaliana | p-Aminobenzoic acid | 2.5 |

| Arabidopsis thaliana | Dihydropteridine diphosphate | 91 | |

| p-Aminobenzoylglutamate Hydrolase | Escherichia coli | p-Aminobenzoyl-glutamate | 60 ± 0.08 |

| Arabidopsis thaliana | p-Aminobenzoyl-glutamate | 370 |

Data compiled from published research findings.

Detailed Experimental Protocols

This section outlines key experimental procedures for the quantification of (4-Aminobenzoyl)-glutamic acid and the assessment of its inhibitory activity.

Protocol for Quantification of (4-Aminobenzoyl)-L-glutamic Acid in Biological Fluids via LC-MS/MS

This protocol is an adaptation of established methods for analyzing folate catabolites.

-

In a microcentrifuge tube, combine 200 µL of serum or urine with 2 µL of a 1 mmol/L solution of d3-glutamic acid, which serves as an internal standard.

-

Acidify the mixture by adding 4 µL of 6N HCl.

-

For serum samples, precipitate proteins by adding 412 µL (2 volumes) of acetonitrile. For urine samples, use 6.18 mL (30 volumes) of acetonitrile.

-

Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube and evaporate the solvent completely under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue in a suitable volume of the initial mobile phase for subsequent LC-MS/MS analysis.

-

Chromatographic Column: A C18 reversed-phase column is recommended for optimal separation.

-

Mobile Phase: Employ a gradient elution using 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B.

-

Mass Spectrometry: The mass spectrometer should be operated in positive ion mode, utilizing multiple reaction monitoring (MRM) for high selectivity and sensitivity. The specific MRM transitions for both PABA-Glu and the internal standard must be optimized prior to analysis.

Protocol for Dihydropteroate Synthase (DHPS) Inhibition Assay

This spectrophotometric assay is designed to quantify the inhibitory potential of compounds such as (4-Aminobenzoyl)-D-glutamic acid against DHPS.

-

Purified DHPS enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

p-Aminobenzoic acid (PABA)

-

(4-Aminobenzoyl)-D-glutamic acid (or other test inhibitors)

-

Purified Dihydrofolate reductase (DHFR) as a coupling enzyme

-

Nicotinamide adenine dinucleotide phosphate (NADPH)

-

Reaction Buffer (e.g., Tris-HCl containing MgCl2)

-

Prepare a master mix containing the reaction buffer, DHFR, NADPH, and PABA.

-

Aliquot the master mix into a microplate and add varying concentrations of the inhibitor, (4-Aminobenzoyl)-D-glutamic acid.

-

Initiate the enzymatic reaction by adding a mixture of DHPS and DHPPP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DHFR as it reduces the dihydropteroate product of the DHPS reaction.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Determine the percentage of inhibition for each inhibitor concentration and subsequently calculate the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Visual Representations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the relevant biochemical pathways and experimental procedures.

Tetrahydrofolate Biosynthesis, Catabolism, and Inhibition

Caption: A schematic of tetrahydrofolate metabolism.

Experimental Workflow for the DHPS Inhibition Assay

Caption: A workflow for the DHPS inhibition assay.

The Salvage Pathway for p-Aminobenzoyl-glutamate

References

An In-depth Technical Guide to the Physicochemical Properties of (4-Aminobenzoyl)-D-glutamic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminobenzoyl)-D-glutamic acid is a derivative of glutamic acid and a structural analog of p-aminobenzoic acid (PABA). This compound is of significant interest to the scientific community, particularly in the field of antimicrobial research, due to its inhibitory activity against a key enzyme in the bacterial folate biosynthesis pathway. Understanding its physicochemical properties is paramount for its application in drug design, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the known physicochemical characteristics of (4-Aminobenzoyl)-D-glutamic acid, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Properties

The physicochemical properties of (4-Aminobenzoyl)-D-glutamic acid are crucial for predicting its behavior in biological systems and for the development of analytical methods. The following tables summarize the available quantitative data. It is important to note that while some experimental data is available for the L-isomer, certain properties for the D-isomer are based on predicted values.

Table 1: General and Physical Properties of (4-Aminobenzoyl)-D-glutamic acid

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₅ | - |

| Molecular Weight | 266.25 g/mol | [1] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | No experimental data available for the D-isomer. The L-isomer has a melting point of ~170-175 °C (decomposes). | |

| Boiling Point (Predicted) | 607.1 ± 55.0 °C | [2] |

| Density (Predicted) | 1.418 ± 0.06 g/cm³ | [2] |

Table 2: Solubility and Partition Coefficient of (4-Aminobenzoyl)-D-glutamic acid

| Property | Value | Source |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol, and Water. The L-isomer is soluble in DMSO and Dimethylformamide (approx. 1 mg/mL) and in PBS (pH 7.2) (approx. 1 mg/mL). | [2][3][4] |

| logP (Predicted) | No experimental data available for the D-isomer. A computed XLogP3 value of 1.288 is available for a deuterated L-isomer. | [5] |

Table 3: Acid Dissociation Constant of (4-Aminobenzoyl)-D-glutamic acid

| Property | Value | Source |

| pKa (Predicted) | 3.50 ± 0.10 | [2] |

Biological Activity and Mechanism of Action

(4-Aminobenzoyl)-D-glutamic acid exhibits its biological activity by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in bacteria.[6] DHPS is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids, and therefore for bacterial growth and replication. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), (4-Aminobenzoyl)-D-glutamic acid binds to the active site of the enzyme, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid.

References

- 1. N-(4-Aminobenzoyl)-L-glutamic acid | C12H14N2O5 | CID 196473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-aminobenzoyl)- D-Glutamic acid CAS#: 5959-18-2 [m.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. N-(4-Aminobenzoyl)-L-glutamic acid-d4 I CAS#: 461426-34-6 I deuterium labeled 4-Nitrobenzoic acid I InvivoChem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

Stereochemistry of (4-Aminobenzoyl)-D-glutamic acid: A Technical Guide to its Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereochemistry of (4-Aminobenzoyl)-glutamic acid, with a particular focus on the D-enantiomer and its significance as a competitive inhibitor of the bacterial folate biosynthesis pathway. While the L-form is an essential component of folic acid, the D-stereoisomer, (4-Aminobenzoyl)-D-glutamic acid, exhibits inhibitory activity against the dihydropteroate synthase (DHPS) enzyme system. This guide will delve into the biochemical pathways, present available data, and provide detailed experimental protocols relevant to the study of this compound and its analogs.

Introduction: The Stereochemical Dichotomy of (4-Aminobenzoyl)-glutamic acid

(4-Aminobenzoyl)-glutamic acid is a molecule of significant interest in biochemistry and pharmacology due to the distinct biological roles of its stereoisomers. The molecule consists of a p-aminobenzoic acid (pABA) moiety linked to a glutamic acid residue. The chiral center at the alpha-carbon of the glutamic acid portion gives rise to two enantiomers: (4-Aminobenzoyl)-L-glutamic acid and (4-Aminobenzoyl)-D-glutamic acid.

-

(4-Aminobenzoyl)-L-glutamic acid: This enantiomer is a fundamental building block of folic acid (Vitamin B9) and its derivatives, collectively known as folates. In this context, it is essential for one-carbon metabolism, which is crucial for the synthesis of nucleotides and certain amino acids in both prokaryotes and eukaryotes.

-

(4-Aminobenzoyl)-D-glutamic acid: In contrast, the D-enantiomer is not a component of the canonical folate pathway. Instead, it has been identified as a competitive inhibitor of the H2-pteroate synthesis system in bacteria.[1] This inhibitory activity makes it a molecule of interest for the development of antimicrobial agents.

This guide will focus on the stereochemical aspects that differentiate the biological activities of these two enantiomers, with a primary emphasis on the inhibitory potential of the D-form.

Significance in the Folate Biosynthesis Pathway

The folate biosynthesis pathway is essential for the survival of many microorganisms, as they cannot uptake folate from their environment and must synthesize it de novo. This pathway is a well-established target for antimicrobial drugs, most notably the sulfonamides.

(4-Aminobenzoyl)-D-glutamic acid exerts its effect by targeting dihydropteroate synthase (DHPS), a key enzyme in this pathway. DHPS catalyzes the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.

Below is a diagram illustrating the bacterial folate biosynthesis pathway and the point of inhibition.

Stereospecific Inhibition of Dihydropteroate Synthase

The inhibitory activity of (4-Aminobenzoyl)-D-glutamic acid is a direct consequence of its stereochemistry. While the pABA portion of the molecule mimics the natural substrate of DHPS, the D-glutamic acid moiety is thought to interact with the enzyme in a manner that prevents the catalytic reaction from proceeding efficiently. This is in contrast to the L-enantiomer, which is incorporated into the growing folate molecule.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data, such as half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values, directly comparing the inhibitory potency of (4-Aminobenzoyl)-D-glutamic acid and (4-Aminobenzoyl)-L-glutamic acid on dihydropteroate synthase. While the D-enantiomer is cited as a competitive inhibitor, the precise difference in binding affinity and inhibitory activity compared to the L-enantiomer remains to be fully quantified in publicly available literature.[1]

The following table summarizes the known information.

| Compound | Stereochemistry | Biological Role | DHPS Inhibition | Quantitative Data (Ki or IC50) |

| (4-Aminobenzoyl)-glutamic acid | L-enantiomer | Component of Folic Acid | Not reported as an inhibitor | Not available |

| (4-Aminobenzoyl)-glutamic acid | D-enantiomer | Inhibitor | Competitive | Not available in searched literature |

Experimental Protocols

For researchers interested in investigating the inhibitory effects of (4-Aminobenzoyl)-D-glutamic acid and its analogs on DHPS, a continuous spectrophotometric coupled-enzyme assay is a robust and widely used method. This assay indirectly measures the activity of DHPS by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR).

Principle of the Coupled DHPS-DHFR Assay

-

DHPS Reaction: DHPS catalyzes the formation of 7,8-dihydropteroate from DHPPP and pABA.

-

DHFR Coupling Reaction: Dihydropteroate is not easily detectable. Therefore, an excess of DHFR is added to the reaction mixture. DHFR reduces the newly formed dihydropteroate to tetrahydrofolate (THF), using NADPH as a cofactor.

-

Spectrophotometric Detection: The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. This change in absorbance is directly proportional to the rate of the DHPS reaction.

Workflow for DHPS Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory potential of a compound against DHPS.

Detailed Method for DHPS Inhibition Assay

Materials:

-

Purified dihydropteroate synthase (DHPS)

-

Purified dihydrofolate reductase (DHFR)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

p-Aminobenzoic acid (pABA)

-

NADPH

-

(4-Aminobenzoyl)-D-glutamic acid (or other test inhibitors)

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5

-

DMSO (for dissolving inhibitors)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of DHPPP, pABA, and NADPH in the assay buffer.

-

Prepare a concentrated stock solution of the inhibitor (e.g., 10 mM of (4-Aminobenzoyl)-D-glutamic acid) in DMSO.

-

Create a series of dilutions of the inhibitor in DMSO.

-

Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.

-

-

Assay Setup (per well of a 96-well plate):

-

Add 2 µL of the inhibitor dilution (or DMSO for control) to each well.

-

Add 178 µL of the enzyme mix to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of a substrate mix containing DHPPP, pABA, and NADPH.

-

Final concentrations in a 200 µL reaction volume should be optimized, but typical ranges are:

-

DHPS: 10-50 nM

-

DHFR: 1-2 U/mL

-

DHPPP: 10-50 µM

-

pABA: 10-50 µM

-

NADPH: 150-200 µM

-

-

-

Data Collection:

-

Immediately place the microplate in the reader (pre-warmed to 37°C).

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Significance in Drug Development

The stereospecific inhibition of bacterial DHPS by (4-Aminobenzoyl)-D-glutamic acid highlights a key principle in drug design: the importance of stereochemistry. The development of D-amino acid-containing molecules as potential therapeutics offers several advantages:

-

Increased Proteolytic Stability: Peptides and molecules containing D-amino acids are generally more resistant to degradation by proteases, which can lead to a longer in vivo half-life.

-

Reduced Immunogenicity: The incorporation of D-amino acids can sometimes reduce the immunogenic potential of a peptide-based drug.

-

Novel Binding Interactions: The different spatial arrangement of functional groups in D-enantiomers can lead to novel and specific interactions with biological targets.

The exploration of (4-Aminobenzoyl)-D-glutamic acid and its derivatives as DHPS inhibitors could lead to the development of novel antimicrobial agents that are less susceptible to existing resistance mechanisms targeting the pABA binding site.

Conclusion

References

The D-Isomer of Aminobenzoyl Glutamic Acid: A Technical Guide to its Biological Relevance as a Folate Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The D-isomer of aminobenzoyl glutamic acid, specifically (4-Aminobenzoyl)-D-glutamic acid, demonstrates notable biological activity as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is a critical component of the folate biosynthesis pathway in many microorganisms. By disrupting the synthesis of dihydrofolic acid, a precursor to essential tetrahydrofolate coenzymes, (4-Aminobenzoyl)-D-glutamic acid effectively hinders bacterial growth. This technical guide provides a comprehensive overview of the biological relevance of this D-isomer, including its mechanism of action, comparative analysis with its L-isomer counterpart, and detailed experimental protocols for its study. Quantitative data on its inhibitory activity is summarized, and key experimental workflows are visualized.

Introduction: Chirality and Biological Activity

In biological systems, the stereochemistry of a molecule is often a critical determinant of its function. While L-amino acids are the canonical building blocks of proteins in most living organisms, D-amino acids play diverse and significant roles, particularly in the bacterial world. The biological relevance of the D-isomer of aminobenzoyl glutamic acid is a prime example of this stereospecificity, where it functions as a targeted inhibitor of a key bacterial metabolic pathway, a role not mirrored by its L-isomer.

Mechanism of Action: Inhibition of Dihydropteroate Synthase

The primary biological function of (4-Aminobenzoyl)-D-glutamic acid is its ability to act as a competitive inhibitor of dihydropteroate synthase (DHPS).[1][2] DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate, a crucial step in the de novo synthesis of folate. Bacteria rely on this pathway to produce tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids and certain amino acids. The structural similarity of (4-Aminobenzoyl)-D-glutamic acid to the natural substrate pABA allows it to bind to the active site of DHPS, thereby blocking the normal enzymatic reaction and halting bacterial folate production.

The Folate Biosynthesis Pathway and Point of Inhibition

The following diagram illustrates the bacterial folate synthesis pathway and the specific point of inhibition by (4-Aminobenzoyl)-D-glutamic acid.

Caption: Bacterial folate synthesis pathway and inhibition by (4-Aminobenzoyl)-D-glutamic acid.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of p-aminobenzoic acid derivatives against a cell-free dihydropteroate-synthesizing system from Escherichia coli was investigated by Thijssen in 1977. This study highlighted that a p-aminobenzoyl moiety is a prerequisite for competitive inhibition of the H2-pteroate synthetase.

| Compound | Target Enzyme | Organism | Inhibition Type | IC50 / Ki | Reference |

| (4-Aminobenzoyl)-D-glutamic acid | Dihydropteroate Synthase | Escherichia coli | Competitive | Data not available in abstract | [1][3] |

| (4-Aminobenzoyl)-L-glutamic acid | Dihydropteroate Synthase | Escherichia coli | Competitive | Data not available in abstract | [3] |

Note: While the foundational study by Thijssen (1977) is cited as demonstrating the competitive inhibitory activity, the specific quantitative values (IC50 or Ki) for the D-isomer are not available in the public domain abstracts and would require access to the full-text article.

Experimental Protocols

Synthesis of (4-Aminobenzoyl)-D-glutamic Acid

A general method for the synthesis of aminobenzoyl glutamic acid involves a two-step process starting from p-nitrobenzoic acid and the corresponding stereoisomer of glutamic acid. The following is a representative protocol adapted for the D-isomer.

Caption: General workflow for the synthesis of (4-Aminobenzoyl)-D-glutamic acid.

Detailed Methodology:

-

Condensation: p-Nitrobenzoyl chloride is slowly added to a solution of D-glutamic acid in an aqueous basic solution (e.g., sodium hydroxide). The pH is maintained between 8 and 9 during the addition. The reaction proceeds at a controlled temperature (e.g., 0-5°C) and is stirred for several hours.

-

Isolation of Intermediate: After the reaction is complete, the solution is acidified (e.g., with HCl) to precipitate N-(p-nitrobenzoyl)-D-glutamic acid, which is then filtered, washed, and dried.

-

Reduction: The N-(p-nitrobenzoyl)-D-glutamic acid is dissolved in a suitable solvent like methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added, followed by the slow addition of a reducing agent such as ammonium formate. The reaction is stirred at room temperature.

-

Purification: The Pd/C catalyst is removed by filtration. The filtrate is then acidified (e.g., with methanolic HCl) to a pH of approximately 3 to precipitate the final product, (4-Aminobenzoyl)-D-glutamic acid. The crystals are filtered, washed with a small amount of cold methanol, and dried.

-

Characterization: The purity of the final product is assessed by High-Performance Liquid Chromatography (HPLC), and its identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a continuous spectrophotometric assay that measures the activity of DHPS by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).

Materials:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme (in excess)

-

p-Aminobenzoic acid (pABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

NADPH

-

(4-Aminobenzoyl)-D-glutamic acid (inhibitor)

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

Caption: Workflow for the in vitro DHPS inhibition assay.

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of (4-Aminobenzoyl)-D-glutamic acid in 100% DMSO. Create serial dilutions of this stock to generate a range of concentrations for IC50 determination.

-

Assay Plate Setup: In a 96-well microplate, add 2 µL of the inhibitor dilutions to the respective wells. For control wells (no inhibition), add 2 µL of DMSO.

-

Enzyme Addition: Add a pre-prepared mix of DHPS and an excess of DHFR in assay buffer to all wells.

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a pre-warmed mix containing the substrates pABA, DHPP, and NADPH.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the reaction rate for each well from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Comparative Biological Relevance: D-Isomer vs. L-Isomer

The biological activities of the D- and L-isomers of aminobenzoyl glutamic acid are distinct, underscoring the stereospecificity of biological systems.

-

(4-Aminobenzoyl)-D-glutamic acid: As detailed, this isomer's primary role is as an antibacterial agent through the competitive inhibition of dihydropteroate synthase.

-

N-(4-Aminobenzoyl)-L-glutamic acid: This isomer is a known metabolite in folate catabolism . It is a breakdown product of tetrahydrofolate. In humans, it can be further metabolized, for example, through acetylation by N-acetyltransferases (NATs). It does not exhibit the same potent inhibitory activity against bacterial DHPS as the D-isomer.

Conclusion and Future Directions

The D-isomer of aminobenzoyl glutamic acid holds specific biological relevance as a competitive inhibitor of bacterial dihydropteroate synthase. This targeted mechanism of action makes it an interesting scaffold for the development of novel antibacterial agents. Future research should focus on obtaining the full quantitative inhibitory profile of this compound against DHPS from various pathogenic bacteria, including drug-resistant strains. Furthermore, determining its minimum inhibitory concentrations (MICs) against a panel of bacteria would provide a clearer picture of its potential as a therapeutic lead. Structure-activity relationship (SAR) studies, exploring modifications to the aminobenzoyl and glutamic acid moieties, could lead to the design of more potent and selective inhibitors of the folate biosynthesis pathway.

References

Methodological & Application

Application Notes and Protocols for Bacterial Growth Inhibition Assay using (4-Aminobenzoyl)-D-glutamic acid

Abstract

This document provides a detailed protocol for assessing the bacterial growth inhibition properties of (4-Aminobenzoyl)-D-glutamic acid. (4-Aminobenzoyl)-D-glutamic acid is known to exhibit competitive inhibitory activity against the dihydropteroate synthase system, which is crucial for folate synthesis in bacteria[1]. By disrupting this pathway, the compound effectively inhibits bacterial growth. This application note outlines two standard and reliable methods for quantifying this inhibitory effect: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Test for assessing antimicrobial susceptibility. These protocols are intended for researchers, scientists, and drug development professionals working in microbiology and infectious disease research.

Introduction

(4-Aminobenzoyl)-D-glutamic acid is an analog of p-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of folic acid. Folic acid is an essential vitamin that acts as a coenzyme in the synthesis of nucleic acids (both DNA and RNA) and amino acids. Bacteria must synthesize their own folate, as they cannot uptake it from the environment. (4-Aminobenzoyl)-D-glutamic acid acts as a competitive inhibitor of dihydropteroate synthase, the enzyme that incorporates PABA into dihydropteroate, a key intermediate in the folate synthesis pathway[1]. By inhibiting this enzyme, the compound depletes the bacterial cell of essential folate, leading to a cessation of growth and cell division. This mechanism makes it an attractive candidate for antimicrobial research.

The protocols detailed herein provide both quantitative and qualitative methods to evaluate the efficacy of (4-Aminobenzoyl)-D-glutamic acid against various bacterial strains. The Broth Microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[2][3]. The Kirby-Bauer Disk Diffusion test is a qualitative or semi-quantitative method that assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound[4][5][6].

Mechanism of Action: Folate Synthesis Inhibition

The proposed mechanism of action for (4-Aminobenzoyl)-D-glutamic acid is the competitive inhibition of the folate synthesis pathway, a critical metabolic route for bacterial survival.

Caption: Inhibition of the bacterial folate synthesis pathway.

Materials and Reagents

General Materials

-

Sterile 96-well, U-bottom or flat-bottom microtiter plates[3]

-

Sterile paper disks (6 mm diameter)[7]

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)[5]

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline solution (0.85%) or Phosphate-Buffered Saline (PBS)

-

Sterile cotton swabs[5]

-

0.5 McFarland turbidity standard[5]

-

Spectrophotometer or nephelometer

-

Incubator (35-37°C)[7]

-

Micropipettes and sterile tips

-

Vortex mixer

-

Calipers or ruler[8]

Reagents

-

(4-Aminobenzoyl)-D-glutamic acid: Prepare a stock solution in a suitable solvent (e.g., DMSO or sterile deionized water, depending on solubility). The final concentration of the solvent in the assay should be non-inhibitory to the test bacteria.

-

Bacterial Strains: Quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923) and clinical isolates of interest.

-

Positive Control Antibiotic: An antibiotic with known activity against the test strains (e.g., Sulfamethoxazole).

-

Negative Control: The solvent used to dissolve the test compound.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of the test compound in a liquid medium.

3.1.1. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL[5]. A spectrophotometer can be used to verify the turbidity.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3.1.2. Preparation of Microtiter Plate

-

Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 50 µL of the (4-Aminobenzoyl)-D-glutamic acid stock solution (at 2x the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10[3]. Discard 50 µL from column 10.

-

Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria)[2].

3.1.3. Inoculation and Incubation

-

Within 15 minutes of preparation, inoculate each well (columns 1-11) with 50 µL of the final bacterial inoculum (prepared in step 3.1.1). The final volume in each well will be 100 µL.

-

Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

3.1.4. Interpretation of Results

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth[2][3].

-

The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

-

Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This protocol provides a qualitative assessment of bacterial susceptibility to the test compound.

3.2.1. Preparation of Inoculum and Plates

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in step 3.1.1.

-

Within 15 minutes, dip a sterile cotton swab into the standardized suspension and remove excess liquid by pressing it against the inside of the tube.

-

Evenly inoculate the entire surface of a Mueller-Hinton agar plate by swabbing in three directions to ensure confluent growth[7].

-

Allow the plate to dry for 3-5 minutes before applying the disks.

3.2.2. Application of Disks

-

Aseptically apply sterile paper disks (6 mm) impregnated with a known concentration of (4-Aminobenzoyl)-D-glutamic acid onto the surface of the inoculated agar plate.

-

Ensure the disks are pressed down firmly to make complete contact with the agar.

-

Also apply a positive control disk (e.g., Sulfamethoxazole) and a negative control disk (impregnated with the solvent only).

-

Space the disks sufficiently far apart to prevent the overlap of inhibition zones.

3.2.3. Incubation and Measurement

-

Invert the plates and incubate at 37°C for 16-18 hours[7].

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm) using a ruler or calipers[8].

-

The size of the zone of inhibition correlates with the susceptibility of the bacterium to the compound[4].

Data Presentation

Quantitative data from the Broth Microdilution and Disk Diffusion assays should be recorded systematically for analysis and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of (4-Aminobenzoyl)-D-glutamic acid

| Bacterial Strain | MIC (µg/mL) | Positive Control MIC (µg/mL) |

|---|---|---|

| E. coli ATCC 25922 | ||

| S. aureus ATCC 25923 | ||

| Clinical Isolate 1 |

| Clinical Isolate 2 | | |

Table 2: Zone of Inhibition Diameters for (4-Aminobenzoyl)-D-glutamic acid

| Bacterial Strain | Zone Diameter (mm) | Positive Control Zone (mm) | Interpretation |

|---|---|---|---|

| E. coli ATCC 25922 | Susceptible/Intermediate/Resistant | ||

| S. aureus ATCC 25923 | Susceptible/Intermediate/Resistant | ||

| Clinical Isolate 1 | Susceptible/Intermediate/Resistant | ||

| Clinical Isolate 2 | Susceptible/Intermediate/Resistant |

Interpretation is based on standardized breakpoints, which may need to be determined empirically for novel compounds.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting a bacterial growth inhibition assay.

Caption: Workflow for bacterial growth inhibition assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Broth Microdilution | MI [microbiology.mlsascp.com]

- 3. benchchem.com [benchchem.com]

- 4. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 6. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 7. grokipedia.com [grokipedia.com]